6-(Azetidin-2-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-8-10(12-5-7-14-12)3-4-11(9)13-6-1/h1-4,6,8,12,14H,5,7H2 |
InChI Key |
MMWKPKTYXYJSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Azetidin 2 Yl Quinoline and Its Analogues
Retrosynthetic Analysis Approaches for 6-(Azetidin-2-yl)quinoline
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the C-C bond connecting the azetidine (B1206935) and quinoline (B57606) rings. This leads to a quinoline-based synthon and an azetidine-based synthon.
Another approach involves the disconnection of the azetidine ring itself. This could involve breaking one of the C-N bonds or C-C bonds of the four-membered ring, leading to acyclic precursors that can be cyclized in a subsequent step. For instance, intramolecular alkylation to form the azetidine ring is a key strategy in the synthesis of spirocyclic azetidines. researchgate.net
Classical and Modern Synthetic Routes to this compound
A variety of synthetic routes have been developed for quinoline derivatives and azetidine-containing compounds, which can be adapted for the synthesis of this compound. These methods can be broadly categorized into multi-step linear syntheses and convergent synthetic strategies.
Multi-Step Linear Syntheses
Linear syntheses involve the sequential modification of a starting material through a series of reactions to build the target molecule. A common strategy for synthesizing substituted quinolines begins with acetanilide, which can be converted to 2-chloro-3-formylquinoline using the Vilsmeier-Haack reagent (DMF + POCl₃). researchgate.net This intermediate can then undergo further reactions to introduce the azetidine moiety.
Another linear approach involves the construction of the quinoline ring from acyclic precursors. For example, the reaction of anilines with α,β-unsaturated carbonyl compounds under superacidic conditions can yield polysubstituted quinolines. mdpi.com The azetidine ring can then be introduced at a later stage.
The synthesis of azetidine-based scaffolds has also been explored in a linear fashion. For instance, β-amino alcohols can be used as precursors for the synthesis of 2-cyano azetidines, which can then be further functionalized. nih.gov
Convergent Synthetic Strategies
Convergent syntheses involve the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient than linear synthesis for complex molecules.
For this compound, a convergent strategy could involve the synthesis of a suitable quinoline derivative and a separate azetidine-containing fragment, followed by a coupling reaction. For instance, a quinoline boronic acid could be coupled with a halogenated azetidine derivative using a palladium-catalyzed cross-coupling reaction.
Asymmetric Synthesis of Chiral this compound Derivatives
Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure this compound derivatives is of great importance.
Enantioselective Catalytic Approaches
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to asymmetric synthesis.
One such approach is the use of chiral Lewis acid catalysts. For example, a chiral Ti(IV) complex has been used to promote an asymmetric inverse-electron-demand Diels-Alder reaction for the synthesis of asymmetric tetrahydroquinoline derivatives. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound.
Biocatalysis, which employs enzymes as catalysts, also offers a powerful tool for enantioselective synthesis. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective ring expansion of aziridines to form azetidines with high stereocontrol. researchgate.net
| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |
| Chiral Ti(IV) complex | Inverse-electron-demand Diels-Alder | Moderate to high | nih.gov |
| Engineered Cytochrome P450 | researchgate.net-Stevens Rearrangement | 99:1 er | researchgate.net |
| Chiral Bis(AMidine) | aza-Henry reaction | High | rsc.org |
Chiral Auxiliary-Based Syntheses
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Oxazolidinones, popularized by David A. Evans, are widely used as chiral auxiliaries in asymmetric alkylation reactions. rsc.org This strategy has been successfully applied in the total synthesis of several biologically active natural products. rsc.org (S)-1-Phenylethylamine is another example of a chiral auxiliary that has been used for the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org
The use of chiral auxiliaries provides a reliable method for controlling stereochemistry, although it requires additional steps for the attachment and removal of the auxiliary.
| Chiral Auxiliary | Application | Diastereomeric Ratio | Reference |
| Oxazolidinones | Asymmetric alkylation | High | rsc.org |
| (S)-1-Phenylethylamine | Synthesis of chiral azetidines | N/A | rsc.org |
| trans-2-Phenylcyclohexanol | Ene reactions | 10:1 | wikipedia.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of quinoline derivatives has been a significant focus of research, aiming to reduce the environmental impact of traditional synthetic methods. nih.govresearchgate.netnih.gov These principles can be extrapolated to the synthesis of complex molecules like this compound, focusing on aspects such as the use of environmentally benign solvents, alternative energy sources, and reusable catalysts. ijpsjournal.comresearchgate.net
Traditional quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, toxic reagents, and the generation of significant waste. nih.govresearchgate.net Green alternatives seek to mitigate these drawbacks. nih.gov For the quinoline portion of this compound, several green approaches have been developed for analogous structures. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of ultrasound irradiation. researchgate.netfrontiersin.org
The choice of solvent is a cornerstone of green chemistry. Water, ethanol, and glycerol (B35011) have been successfully employed as green solvents in quinoline synthesis, replacing hazardous organic solvents. researchgate.netijpsjournal.com Furthermore, the development of catalyst-free and metal-free reaction conditions represents a significant advancement in the sustainable synthesis of quinoline scaffolds. nih.gov
For the azetidine ring, green synthetic methods are also emerging. The construction of the strained four-membered ring often requires specific and mild conditions to avoid ring-opening. Photocatalysis, particularly using visible light, has been explored for the synthesis of azetidines, offering an energy-efficient and atom-economical route.
Hypothetically, a green synthesis of this compound could involve a multi-component reaction under microwave irradiation in a green solvent like water or ethanol, potentially utilizing a recyclable, heterogeneous catalyst to facilitate the formation of the quinoline ring, followed by a photocatalytic step to construct the azetidine ring.
Interactive Data Table: Green Chemistry Approaches in Quinoline Synthesis
| Green Principle | Methodology | Advantages |
| Alternative Energy | Microwave Irradiation | Reduced reaction times, improved yields, lower energy consumption. |
| Ultrasound Irradiation | Enhanced reaction rates, milder conditions. | |
| Green Solvents | Water | Non-toxic, inexpensive, readily available. |
| Ethanol | Renewable, biodegradable, lower toxicity than many organic solvents. | |
| Glycerol | Non-toxic, biodegradable, high boiling point. | |
| Alternative Catalysts | Heterogeneous Catalysts | Ease of separation, reusability. |
| Biocatalysts | High selectivity, mild reaction conditions. | |
| Process Intensification | One-Pot Synthesis | Reduced waste, time, and resource savings. nih.gov |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps. nih.gov |
Novel Methodologies for Derivatization and Functionalization of the this compound Core
The functionalization of the this compound core is crucial for exploring its structure-activity relationships in various applications. Derivatization can occur on either the quinoline ring or the azetidine moiety, each presenting unique opportunities for modification. frontiersin.org
The quinoline ring is a versatile scaffold that can undergo a variety of chemical transformations. frontiersin.org Its aromatic nature allows for electrophilic substitution reactions, although the pyridine (B92270) part of the ring is generally deactivated towards electrophiles. Nucleophilic substitution reactions are also possible, particularly at the 2- and 4-positions if appropriately activated. Recent advances have focused on C-H functionalization, which allows for the direct introduction of new substituents without the need for pre-functionalized starting materials, thereby increasing atom economy.
The azetidine ring offers several sites for functionalization. The nitrogen atom of the azetidine can be readily derivatized through N-alkylation, N-acylation, or N-arylation, allowing for the introduction of a wide range of substituents. The carbon atoms of the azetidine ring can also be functionalized. For instance, the synthesis of azetidines with substituents at the 3- or 4-position can be achieved through various synthetic routes. The introduction of functional groups on the azetidine ring can significantly influence the molecule's conformational properties and biological activity. mdpi.com
For the this compound core, a variety of novel derivatives can be envisioned. For example, the nitrogen of the azetidine ring could be functionalized to introduce new pharmacophores. The quinoline ring could be further substituted to modulate properties such as solubility and electronic character. For instance, the introduction of a hydroxyl or amino group on the quinoline ring could provide a handle for further conjugation.
Novel derivatizing agents are also being explored. For example, 2-hydrazinoquinoline (B107646) has been developed as a derivatization agent for the analysis of carboxylic acids, aldehydes, and ketones in biological samples via liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com This highlights the potential for developing specific derivatization strategies for quinoline-containing compounds. Chiral derivatizing agents based on the quinoline scaffold have also been synthesized for the enantioseparation of racemic compounds. researchgate.net
Interactive Data Table: Potential Derivatization Strategies for this compound
| Moiety | Position of Functionalization | Type of Reaction | Potential Substituents |
| Quinoline Ring | Various | Electrophilic Aromatic Substitution | Halogens, nitro groups, acyl groups |
| C2, C4 | Nucleophilic Aromatic Substitution | Amines, alkoxides, thiols | |
| Various | C-H Functionalization | Aryl groups, alkyl groups, cyano groups | |
| Azetidine Ring | N1 | N-Alkylation / N-Acylation | Alkyl chains, aryl groups, amides, carbamates |
| C3, C4 | Ring Synthesis Modification | Hydroxyl, amino, carboxyl groups |
Computational and Theoretical Investigations of 6 Azetidin 2 Yl Quinoline
Conformational Analysis of 6-(Azetidin-2-yl)quinoline
The biological activity of a molecule is often dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and suitable for exploring the conformational space of large molecules. Molecular dynamics (MD) simulations use the principles of molecular mechanics to simulate the time-dependent behavior of a molecular system. upf.edu An MD simulation of this compound in a solvent, such as water, can reveal its dynamic behavior, including conformational changes and interactions with solvent molecules. nih.govnih.gov The parameterization of the azetidine (B1206935) ring is crucial for accurate simulations. nih.gov
A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. mdpi.com By mapping the PES, one can identify the low-energy conformations (local minima) and the transition states that connect them. rsc.org For this compound, a PES scan can be performed by systematically varying the dihedral angles of the rotatable bonds, such as the bond connecting the azetidine ring to the quinoline (B57606) moiety. scispace.comresearchgate.net Quantum chemical methods like DFT can be used to calculate the energy at each point on the PES. scispace.comresearchgate.net
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ijpsjournal.comdergipark.org.tr This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net
Molecular docking studies can be performed to investigate the binding of this compound to various biological targets. For instance, based on the known activities of quinoline and azetidin-2-one (B1220530) derivatives, potential targets could include enzymes like Janus Kinase 2 (JAK2), STAT3, and VEGFR-2, which are implicated in cancer. tandfonline.comnih.gov The docking process involves preparing the 3D structures of both the ligand (this compound) and the receptor, and then using a scoring function to evaluate the binding affinity of different binding poses. ijpsjournal.com
Following molecular docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-receptor complex over time. tandfonline.comresearchgate.net An MD simulation can provide insights into the dynamic interactions between the ligand and the receptor, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. tandfonline.comresearchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms are often analyzed to assess the stability of the complex. researchgate.net
Table 2: Examples of Biological Targets and Docking Scores for Quinoline and Azetidin-2-one Derivatives
| Compound Class | Biological Target | PDB ID | Docking Score (kcal/mol) | Key Interactions |
| Quinoline-azetidinone hybrids | Cytochrome c peroxidase | 2X08 | -6.7 to -7.2 | H-bond, π-alkyl, π-cation |
| Azetidin-2-one derivatives | β-Tubulin | - | - | Interactions with colchicine (B1669291) binding site residues |
| Quinoline derivatives | Acetylcholinesterase (AChE) | - | - | - |
| Isatin-quinoline derivatives | VEGFR-2 | - | IC50 values reported | - |
| 6-(quinolin-2-ylthio) pyridine (B92270) derivatives | JAK2/STAT3 | - | - | - |
Note: This table presents examples of biological targets investigated for related compounds and is for illustrative purposes. Specific docking scores and interactions for this compound would require dedicated computational studies. nih.govijpsjournal.comnih.govtandfonline.comnih.gov
Ligand-Protein Interaction Profiling
Detailed ligand-protein interaction profiling for this compound is not extensively documented in publicly available literature. However, computational docking simulations can be employed to predict its binding mode within the active sites of various protein targets. Such studies would typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the nitrogen atom in the quinoline ring and the nitrogen in the azetidine ring could act as hydrogen bond acceptors, while the aromatic quinoline core is likely to engage in pi-pi stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The azetidine ring, with its distinct geometry, could also influence the ligand's conformation and interaction with specific pockets within a protein's binding site.
A hypothetical interaction profile based on the structure of this compound with a generic kinase active site is presented below.
| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved |
| Hydrogen Bond | Aspartic Acid | Azetidine N-H |
| Hydrogen Bond | Glutamic Acid | Quinoline Nitrogen |
| Pi-Pi Stacking | Phenylalanine | Quinoline Ring |
| Hydrophobic Interaction | Leucine, Valine | Azetidine Ring |
Binding Affinity Predictions (in silico)
To illustrate the concept, a table of hypothetical binding affinity predictions for this compound against a panel of kinase targets is provided. These values are for demonstrative purposes and are not derived from actual experimental or published computational studies.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Computational Method |
| Kinase A | -8.5 | Molecular Docking |
| Kinase B | -7.9 | MM/GBSA |
| Kinase C | -9.1 | Free Energy Perturbation |
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues (focused on in vitro or theoretical activities)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While a specific QSAR model for analogues of this compound has not been identified in published research, the development of such a model would be a valuable step in optimizing this chemical scaffold.
A QSAR study would involve synthesizing a library of analogues by modifying the this compound core and evaluating their activity against a specific biological target. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each analogue and correlated with their activities to generate a predictive model. For example, a hypothetical QSAR model might reveal that electron-withdrawing substituents on the quinoline ring and larger substituents on the azetidine nitrogen enhance the inhibitory activity against a particular enzyme.
Chemoinformatics and Virtual Screening Applications for this compound Scaffolds
The this compound scaffold represents a unique chemical framework that can be utilized in chemoinformatics and virtual screening campaigns to identify novel bioactive molecules. In a virtual screening workflow, this scaffold could be used as a query to search large chemical databases for structurally similar compounds. These "hits" could then be subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize them for experimental testing.
Furthermore, the this compound scaffold can be used as a starting point for fragment-based drug design. The quinoline and azetidine moieties can be considered as individual fragments, and their binding modes to a target protein can be explored computationally. This information can then be used to design novel molecules that link these fragments or incorporate them into larger, more potent compounds. The application of chemoinformatic tools to analyze the chemical space around the this compound scaffold could uncover novel structure-activity relationships and guide the design of next-generation therapeutic agents.
Structure Activity Relationship Sar Studies of 6 Azetidin 2 Yl Quinoline Analogues
Elucidation of Pharmacophoric Requirements for 6-(Azetidin-2-yl)quinoline Bioactivity (in non-human models)
The bioactivity of this compound analogues is predominantly associated with their function as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. The fundamental pharmacophore for high-affinity binding to the α4β2 nAChR consists of a basic nitrogen atom within a heterocyclic system and a hydrogen bond acceptor.
In the case of this compound, the quinoline (B57606) nitrogen atom serves as a key hydrogen bond acceptor, interacting with the backbone NH of a key amino acid residue in the receptor binding site. The basic nitrogen of the azetidine (B1206935) ring is crucial for forming a salt bridge with an acidic residue in the receptor. The distance and relative orientation between these two nitrogen atoms are critical for optimal binding.
Pharmacophore models derived from related nicotinic ligands suggest that the general structure for α4β2 nAChR partial agonists includes:
A protonatable nitrogen (present in the azetidine ring).
A hydrogen bond acceptor (the quinoline ring nitrogen).
A specific spatial arrangement of these features, often dictated by a linker moiety.
These key interactions are foundational to the biological activity of this class of compounds.
Impact of Substituent Modifications on the Quinoline Ring System
While specific SAR data for substitutions on the quinoline ring of this compound is limited in publicly available literature, general principles can be drawn from broader studies on quinoline-based nAChR ligands. The electronic and steric properties of substituents on the quinoline ring can significantly modulate binding affinity and functional activity at the α4β2 nAChR.
For instance, the introduction of electron-withdrawing or electron-donating groups can alter the hydrogen-bonding capability of the quinoline nitrogen. The position of the substituent is also critical. Modifications at positions that influence the electrostatic potential around the nitrogen atom or that introduce steric hindrance can either enhance or diminish receptor binding.
In related series of nicotinic ligands, halogenation or the introduction of small alkyl or alkoxy groups on the aromatic ring system has been shown to fine-tune potency and selectivity. However, without specific data for the this compound scaffold, these remain general considerations.
Influence of Modifications on the Azetidine Ring and its Substituents
Modifications to the azetidine ring have a pronounced effect on the biological activity of these analogues. The conformational rigidity of the four-membered azetidine ring is thought to be important for maintaining a favorable orientation for receptor binding.
Studies on structurally related compounds have shown that replacing the azetidine ring with a more flexible aliphatic amine leads to a significant loss of activity, highlighting the importance of the constrained ring system. nih.gov However, substitution with a slightly larger, yet still conformationally restricted, pyrrolidine (B122466) ring can maintain or even enhance binding affinity. nih.gov Further expansion to a six-membered piperidine (B6355638) ring results in a substantial decrease in potency, suggesting an optimal size and conformational constraint for the heterocyclic amine. nih.gov
N-methylation of the azetidine ring is a common modification. In many related series of nAChR ligands, an N-methyl group on the saturated heterocycle is well-tolerated and can contribute to maintaining high affinity.
| Ring Modification | Effect on α4β2 nAChR Affinity | Reference |
| Azetidine (4-membered) | High affinity | nih.gov |
| Pyrrolidine (5-membered) | Maintained or increased affinity | nih.gov |
| Piperidine (6-membered) | Significantly decreased affinity | nih.gov |
| Aliphatic Amine (Acyclic) | Complete loss of high affinity | nih.gov |
Role of the Linker between Quinoline and Azetidine Moieties
The linker connecting the quinoline and azetidine rings plays a crucial role in defining the spatial relationship between the key pharmacophoric elements. While direct SAR studies on the linker in this compound are not extensively documented, insights can be gained from analogous series of nAChR ligands where a pyridinyl or other aromatic ring is linked to an azetidine or similar saturated heterocycle.
In many potent α4β2 nAChR ligands, a flexible ether or short alkyl chain linker is employed. The length and flexibility of this linker are critical. For instance, in a related series of cyclopropane (B1198618) analogues, a two-carbon alkyl linker between the chiral cyclopropane and terminal functional groups was found to be optimal for biological activity. nih.gov A linker that is too short or too long can disrupt the optimal positioning of the azetidine and quinoline moieties within the receptor's binding pocket, leading to a loss of affinity.
Stereochemical Effects on Biological Activity Profiles (in non-human models)
Stereochemistry at the C2 position of the azetidine ring is a critical determinant of the biological activity of this compound analogues. The interaction with the chiral environment of the nAChR binding site leads to a significant difference in the potency of enantiomers.
In studies of analogous compounds where a pyrrolidine ring is present, a clear stereochemical preference has been observed. For instance, in a series of N-methyl-pyrrolidine analogues, the (S)-configuration of the pyrrolidine ring, analogous to the stereochemistry of (S)-nicotine, was preferred for high-affinity binding to α4β2 nAChRs. nih.gov The corresponding (R)-enantiomer typically displays significantly lower affinity. This stereoselectivity underscores the specific and well-defined nature of the binding interaction at the receptor.
It is highly probable that a similar stereochemical preference exists for this compound analogues, with one enantiomer being significantly more potent than the other.
| Compound Stereochemistry | Relative α4β2 nAChR Affinity | Reference |
| (S)-configuration of N-methyl-pyrrolidine analogue | High | nih.gov |
| Diastereoisomers of (S)-configuration | 10- to 70-fold lower | nih.gov |
Biological Target Identification and Mechanism of Action Studies for 6 Azetidin 2 Yl Quinoline
Enzyme Inhibition and Modulation by 6-(Azetidin-2-yl)quinoline Derivatives
Derivatives of the quinoline (B57606) scaffold are known to interact with a wide array of enzymatic systems. The introduction of substituents, such as the azetidine (B1206935) moiety, can significantly influence their inhibitory profiles and selectivity.
Kinase Inhibition Profiles
The quinoline structure is a privileged scaffold for the development of kinase inhibitors, which are critical in oncology and other therapeutic areas. biointerfaceresearch.com Numerous quinoline-based compounds have been optimized to target the ATP-binding site of key kinases involved in cancer signaling pathways.
Research into 4-anilinoquin(az)oline derivatives has identified potent inhibitors of Protein Kinase Novel 3 (PKN3). One such derivative, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, demonstrated significant inhibitory activity against PKN3, a kinase implicated in pancreatic and prostate cancer. nih.gov This highlights the potential of the quinoline core, a key component of this compound, to serve as a foundation for potent kinase inhibitors. While direct kinase inhibition data for this compound is not available, the established activity of related quinolines suggests this is a promising area for investigation.
| Compound Derivative | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 | 14 nM | nih.gov |
Protease Modulation
The modulation of protease activity is another area where quinoline derivatives have shown potential. Substituted quinolines have been identified as a new class of nonpeptidic, noncovalent inhibitors of the human proteasome, targeting its chymotryptic-like proteolytic activity.
Furthermore, compounds containing an azetidinone (or β-lactam) ring, which is structurally related to the azetidine moiety, have been shown to be effective inhibitors of serine proteases. These compounds can form a stable acyl-enzyme intermediate with the active site serine residue of enzymes such as human leukocyte elastase (HLE) and cathepsin G, leading to time-dependent inhibition. This suggests that a scaffold combining quinoline and an azetidine-related ring could be explored for protease modulation.
Other Enzymatic Systems
The pharmacological activity of azetidinyl-quinoline derivatives extends to other enzyme systems. Studies on quinoline derivatives bearing azetidin-2-one (B1220530) scaffolds have demonstrated significant anti-inflammatory and analgesic properties. biointerfaceresearch.comnih.gov This activity is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Although the precise enzymatic targets were not always specified in the initial studies, the observed NSAID-like effects point towards interaction with the arachidonic acid cascade.
Receptor Binding and Activation/Antagonism by this compound
The interaction of this compound derivatives with cell surface and intracellular receptors is a key aspect of their potential therapeutic effects.
G-Protein Coupled Receptor (GPCR) Interactions
The azetidine ring has been identified as a crucial component in ligands targeting G-protein coupled receptors (GPCRs). A notable example is a series of 4-azetidinyl-1-aryl-cyclohexanes, which were developed as potent and selective antagonists of the C-C chemokine receptor 2 (CCR2). nih.gov CCR2 is a GPCR that plays a significant role in inflammatory diseases by mediating the migration of monocytes. One lead compound from this series demonstrated high binding affinity and potent functional antagonism of CCR2. nih.gov
Additionally, research on 2,6-disubstituted quinolines has led to the identification of potent antagonists for the Melanin-Concentrating Hormone 1 Receptor (MCH1R), another GPCR that is a potential target for obesity treatment. mdpi.com These findings underscore the potential of combining the quinoline scaffold with an azetidine moiety to create novel and selective GPCR modulators.
| Compound Derivative Class | Target GPCR | Activity | Reference |
|---|---|---|---|
| 4-Azetidinyl-1-thiazoyl-cyclohexane | CCR2 | Binding IC50 = 37 nM; Chemotaxis IC50 = 30 nM | nih.gov |
| 6-Acylamino-2-aminoquinolines | MCH1R | Potent Antagonism | mdpi.com |
Ion Channel Modulation
The quinoline nucleus is also a component of molecules that modulate the activity of ion channels. Research has described a series of polyaminoquinoline derivatives as effective blockers of the apamin-sensitive small-conductance calcium-activated potassium (SKCa) channels. The delocalization of positive charge across the quinolinium ring system is considered important for effective binding to the channel. This demonstrates that the quinoline scaffold can be functionalized to interact specifically with ion channel proteins, suggesting that this compound could serve as a basis for the development of new ion channel modulators.
Nuclear Receptor Ligand Binding
Nuclear receptors are a class of ligand-activated transcription factors that regulate essential physiological processes, including development, metabolism, and reproduction. nih.govnih.gov These receptors, such as the peroxisome proliferator-activated receptors (PPARs), liver X receptor (LXR), and farnesoid X receptor (FXR), are significant targets in drug discovery for a variety of diseases. researchgate.netuconn.edu Ligand binding to a nuclear receptor induces a conformational change, leading to the recruitment of coactivator or corepressor proteins, which in turn modulates the transcription of target genes. nih.govnih.gov
Currently, there is a lack of specific research data detailing the direct interaction or ligand-binding activity of this compound with nuclear receptors. While quinoline derivatives have been investigated for a wide range of biological activities, including the modulation of nuclear receptor responsiveness, specific binding affinities and functional assays for the this compound scaffold in relation to this target class are not extensively documented in available literature. Further investigation is required to determine if this specific compound or its close analogs act as agonists or antagonists for any of the 48 known human nuclear receptors. mdpi.com
Cellular Pathway Modulation in in vitro and ex vivo Models
Apoptosis Induction Mechanisms
Derivatives containing the quinoline scaffold have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. nih.gov One primary mechanism involves the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis. nih.govresearchgate.net Studies on quinoline derivatives demonstrate the ability to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.
For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in T47D breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). nih.govresearchgate.netnih.gov This activation leads to the subsequent cleavage and activation of the executioner caspase-3. researchgate.netnih.gov The intrinsic pathway is further engaged through the upregulation of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov Similarly, a novel quinoline-NO donor hybrid was found to increase the expression of pro-apoptotic proteins like Bax and Bad, while decreasing the anti-apoptotic protein Bcl-2, ultimately leading to the cleavage of PARP and caspase-3. bioworld.com Morphological changes consistent with apoptosis have also been observed in cells treated with quinoline-azetidinone hybrids. nih.gov The induction of apoptosis by these related compounds suggests that the this compound scaffold may also interfere with cancer cell survival by triggering programmed cell death. benthamdirect.com
Cell Cycle Regulation Interference
Quinoline-based compounds have been observed to interfere with the normal progression of the cell cycle in cancer cells, a common mechanism for anti-proliferative agents. nih.gov By disrupting the cell cycle, these compounds can halt cell division and lead to cell death.
For example, studies on various quinoline derivatives have demonstrated the ability to cause cell cycle arrest at different phases. One novel quinoline compound, 91b1, was found to induce an accumulation of cancer cells in the G0/G1 phase, preventing them from proceeding through the normal division cycle and thereby inhibiting cell growth. mdpi.com Other research has shown that different quinoline derivatives can induce arrest in the S phase or the G2/M phase. bioworld.comnih.gov A quinoline-NO donor hybrid was reported to block MCF-7 breast cancer cells in the G2/M phase, which subsequently leads to apoptosis. bioworld.com This interference with critical cell cycle checkpoints is a key mechanism contributing to the anticancer effects observed with this class of compounds.
Autophagy Pathway Modulation
Autophagy is a cellular catabolic process for degrading and recycling cellular components, which can either promote cell survival or lead to cell death. The modulation of this pathway is a target for cancer therapeutics. Research on a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has provided insight into how this class of compounds can induce autophagic cell death in pancreatic cancer cells. nih.gov
This induction of autophagy was evidenced by the formation of cytoplasmic vacuoles, an increase in autophagy flux, elevated expression of the key autophagy-related proteins LC3-II and Beclin-1, and the degradation of p62. nih.gov The underlying mechanism for this effect was identified as the suppression of the Akt/mTOR signaling pathway. nih.gov The mTOR kinase is a critical negative regulator of autophagy, and its inhibition is a known trigger for the autophagic process. oncotarget.comescholarship.org Furthermore, novel trifluoromethyl quinoline derivatives have also been reported to induce autophagy and apoptosis by regulating the mTOR/FOXO3a pathway in glioblastoma. researchgate.net These findings indicate that quinoline-based structures can modulate this critical cellular pathway, contributing to their anti-cancer activity.
Anti-proliferative Effects in Cancer Cell Lines (excluding clinical implications)
Compounds featuring the quinoline and azetidinone scaffolds have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. Hybrid molecules combining these two moieties have been synthesized and evaluated, showing potent cytotoxic effects.
In one study, a series of quinoline-azetidinone hybrids were screened against hepatocellular carcinoma cell lines Hep G2 and Hep 3B. nih.gov Several compounds showed high potency, with compound 6f exhibiting an IC₅₀ value of 0.04 µM against the Hep G2 cell line, and compound 6j showing an IC₅₀ of 0.66 µM against the Hep 3B cell line. nih.gov Other related quinoline derivatives have also shown potent activity. For instance, a thiazole-quinoline hybrid, compound 4c , was highly cytotoxic against the HL-60 leukemia cell line with an IC₅₀ value of 2.41 μM. rsc.org Another study on quinoline-based inhibitors of EGFR/HER-2 found that their compounds had GI₅₀ values ranging from 25 to 82 nM against breast (MCF-7) and lung (A-549) cancer cell lines. nih.gov
The table below summarizes the anti-proliferative activities of various quinoline-azetidine derivatives and related compounds against several cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) |
| Quinoline-Azetidinone Hybrid | 6f | Hep G2 (Liver) | 0.04 µM |
| Quinoline-Azetidinone Hybrid | 6j | Hep 3B (Liver) | 0.66 µM |
| Thiazole-Quinoline Hybrid | 4c | HL-60 (Leukemia) | 2.41 µM |
| Quinoline-based EGFR/HER-2 Inhibitor | 5a | MCF-7 (Breast) | 71 nM (EGFR IC₅₀) |
| Quinoline-based EGFR/HER-2 Inhibitor | 5a | A-549 (Lung) | 31 nM (HER-2 IC₅₀) |
| Amino Quinazoline Hybrid | 6(a) | HCT-116 (Colon) | 0.16 µM |
| Amino Quinazoline Hybrid | 6(a) | SK-HEP1 (Liver) | 0.28 µM |
| Amino Quinazoline Hybrid | 6(a) | MDA-MB-231 (Breast) | 0.28 µM |
This table presents a selection of reported anti-proliferative activities for compounds structurally related to this compound. Data is compiled from multiple sources. nih.govrsc.orgnih.govmdpi.com
Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)
Derivatives combining quinoline and azetidine motifs have been investigated for their antimicrobial properties. These compounds have shown activity against a spectrum of both bacterial and fungal pathogens.
Studies have evaluated novel series of quinoline analogue azetidin derivatives against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus pyogenes, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. researchgate.netsemanticscholar.org The antifungal activity of these compounds has also been tested against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus, with many compounds demonstrating bioactivity, indicated by their minimum inhibitory concentration (MIC) values. researchgate.netsemanticscholar.org
For example, one study synthesized a series of novel quinoline derivatives and reported excellent MIC values (ranging from 3.12 to 50 µg/mL) against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Another investigation of quinoline-based compounds found potent activity against various strains of Staphylococcus aureus, Streptococcus pyogenes, Salmonella typhi, and Escherichia coli, with some MIC values as low as 0.12 µg/mL. nih.gov
The table below summarizes the antimicrobial activity of representative quinoline-azetidinone derivatives and related structures against various microbial strains.
| Compound Class | Microbial Strain | Organism Type | Activity (MIC in µg/mL) |
| Quinoline-Azetidinone Derivative | Staphylococcus aureus | Gram-positive Bacteria | 100 - 250 |
| Quinoline-Azetidinone Derivative | Staphylococcus pyogenes | Gram-positive Bacteria | 25 - 250 |
| Quinoline-Azetidinone Derivative | Escherichia coli | Gram-negative Bacteria | 100 - 500 |
| Quinoline-Azetidinone Derivative | Candida albicans | Fungus | 100 - 1000 |
| Quinoline-Azetidinone Derivative | Aspergillus niger | Fungus | 100 - 500 |
| Quinoline-Azetidinone Derivative | Aspergillus clavatus | Fungus | 500 - 1000 |
| Novel Quinoline Derivative | Bacillus cereus | Gram-positive Bacteria | 3.12 - 50 |
| Novel Quinoline Derivative | Pseudomonas aeruginosa | Gram-negative Bacteria | 3.12 - 50 |
This table presents a selection of reported antimicrobial activities for compounds structurally related to this compound. The range of MIC values reflects the varied activity of different derivatives within the tested series. Data is compiled from multiple sources. nih.govresearchgate.net
No Publicly Available Research on the Antiviral Activity of this compound
Following a comprehensive review of available scientific literature, no specific research detailing the antiviral activity of the chemical compound this compound has been identified. While the broader class of quinoline derivatives has been the subject of extensive antiviral research, information on this particular compound is not present in the public domain.
The quinoline scaffold is a recurring motif in many compounds investigated for their therapeutic properties, including antiviral effects. Research has shown that various quinoline derivatives exhibit activity against a range of viruses, such as Dengue virus, Zika virus, and several coronaviruses, including SARS-CoV-2. nih.govnih.govnih.gov The mechanisms of action for these derivatives are diverse and often target specific viral proteins or host-cell pathways essential for viral replication. nih.govnih.gov
Furthermore, studies have been conducted on quinoline derivatives that incorporate an azetidinone ring, a different but related chemical structure to the azetidine ring in the compound of interest. These studies have primarily focused on the antibacterial and antifungal properties of such compounds. researchgate.netresearchgate.net
Despite the known antiviral potential within the broader quinoline family, specific experimental data on the antiviral efficacy, target viruses, or mechanism of action for this compound is not available in published research. Therefore, it is not possible to provide detailed research findings or data tables concerning its antiviral activity as requested.
Advanced Methodologies for Characterization and Analysis in 6 Azetidin 2 Yl Quinoline Research
Advanced Spectroscopic Techniques for Structural Elucidation of Novel 6-(Azetidin-2-yl)quinoline Compounds
While standard 1D NMR and mass spectrometry are used for basic identification, advanced spectroscopic methods are indispensable for the unambiguous structural confirmation of novel this compound derivatives and their reaction intermediates.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the precise connectivity of atoms within a molecule. For a novel derivative of this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. cd-biophysics.comutdallas.eduwikipedia.org
COSY experiments establish proton-proton (¹H-¹H) correlations, which are vital for mapping the adjacencies of protons within the quinoline (B57606) and azetidine (B1206935) rings.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. basepairbio.com
HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting the azetidine substituent to the correct position (C6) on the quinoline ring and for assigning quaternary carbons. cd-biophysics.comwikipedia.orgbasepairbio.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. cd-biophysics.com This is particularly valuable for confirming the identity of reaction intermediates during synthesis, where isolation for full NMR characterization may be impractical. By providing an exact mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, confirming the success of a synthetic step.
Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Derivative
| Experiment | Key Correlations Observed | Information Gained |
|---|---|---|
| COSY | H-2' ↔ H-3'a, H-3'b; H-3'a, H-3'b ↔ H-4' | Confirms connectivity within the azetidine ring. |
| H-5 ↔ H-7; H-2 ↔ H-3; H-3 ↔ H-4 | Establishes proton network on the quinoline core. | |
| HSQC | H-2' ↔ C-2'; H-5 ↔ C-5; etc. | Assigns specific carbon signals to their attached protons. |
| HMBC | H-2' ↔ C-6, C-5, C-7 | Crucially confirms the C6-C2' bond linking the azetidine ring to the quinoline core. |
| H-5 ↔ C-4, C-7, C-8a | Provides further confirmation of the quinoline ring structure. |
Chromatographic Methods for Purity Assessment and Isolation of this compound Derivatives
Given that the 2-position of the azetidine ring is a stereocenter, this compound is a chiral molecule. Chromatographic methods are therefore essential not only for assessing chemical purity but also for separating enantiomers and assessing enantiomeric excess.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. reactionbiology.com SFC uses supercritical carbon dioxide as the main component of the mobile phase, which offers benefits such as lower viscosity and higher diffusivity, leading to faster separations and reduced consumption of organic solvents. iaanalysis.comnrel.gov For this compound derivatives, SFC is particularly advantageous for high-throughput screening of chiral conditions and for preparative-scale separation of enantiomers. reactionbiology.com
Table 2: Comparison of Chromatographic Methods for Purity Analysis of this compound
| Technique | Primary Application | Advantages | Typical Stationary Phase |
|---|---|---|---|
| RP-HPLC | Chemical Purity Assessment | Robust, widely available, excellent for separating compounds with varying polarity. | C18, Phenyl-Hexyl |
| Chiral HPLC | Enantiomeric Purity & Isolation | High resolution for enantiomers, well-established methodologies. | Polysaccharide-based (e.g., Chiralpak series) |
| Chiral SFC | High-Throughput Enantioseparation | Faster analysis times, reduced organic solvent waste, ideal for preparative scale. iaanalysis.com | Polysaccharide-based (e.g., Diacel AD, OD) |
X-ray Crystallography of this compound and its Co-crystals with Biological Targets
X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information. This technique can be applied to a single crystal of a this compound derivative to determine its precise bond lengths, bond angles, and solid-state conformation. nih.gov This information is invaluable for confirming its absolute stereochemistry.
Furthermore, obtaining a co-crystal structure of a this compound derivative bound to its biological target (e.g., an enzyme or receptor) is a cornerstone of structure-based drug design. sygnaturediscovery.com By visualizing the compound in the active site, researchers can identify the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that are responsible for its binding affinity and selectivity. This detailed structural insight guides the rational design of new derivatives with improved potency and properties. sygnaturediscovery.com
Table 3: Hypothetical Crystallographic Data for a this compound Derivative Co-crystal
| Parameter | Example Value | Significance |
|---|---|---|
| Resolution (Å) | 1.8 | High-resolution data allows for precise mapping of atomic positions. |
| Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry. |
| Unit Cell (Å) | a=45.2, b=60.1, c=85.5 | Dimensions of the repeating unit of the crystal lattice. |
| Key Interactions | Hydrogen bond between azetidine N-H and Aspartate-128 backbone carbonyl. | Identifies a critical interaction for binding affinity. |
| π-stacking between quinoline ring and Tyrosine-210. | Explains the orientation of the compound in the binding pocket. |
Biophysical Techniques for Studying Ligand-Target Interactions involving this compound
To complement structural data, a suite of biophysical techniques is used to quantify the binding affinity, kinetics, and thermodynamics of the interaction between this compound derivatives and their biological targets.
ITC is considered the gold standard for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding event. A single ITC experiment can determine the binding affinity (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This complete thermodynamic profile provides deep insight into the forces driving the binding, such as whether the interaction is enthalpically (driven by hydrogen bonds and van der Waals forces) or entropically (driven by the hydrophobic effect) favored.
SPR is a label-free optical technique that monitors molecular interactions in real-time. In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing the this compound derivative (the analyte) is flowed over the surface. The binding event is detected as a change in the refractive index. SPR provides valuable kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ).
MST is a powerful and increasingly popular technique that measures binding affinity in solution with very low sample consumption. iaanalysis.com The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in the molecule's size, charge, and hydration shell upon binding. fiveable.me In an MST experiment, a fluorescently labeled target is mixed with varying concentrations of the unlabeled ligand (the this compound derivative). The change in thermophoretic movement is measured and plotted against the ligand concentration to determine the binding affinity (KD). sygnaturediscovery.com
Table 4: Summary of Biophysical Techniques for Ligand-Target Interaction Analysis
| Technique | Key Parameters Measured | Primary Advantage |
|---|---|---|
| ITC | KD, n, ΔH, ΔS | Provides a complete thermodynamic profile of the binding event. |
| SPR | KD, kₐ (on-rate), kₑ (off-rate) | Provides real-time kinetic information about the binding process. |
| MST | KD | Low sample consumption, immobilization-free, tolerant to complex buffers. iaanalysis.com |
Based on a comprehensive search of publicly available scientific literature and databases, specific preclinical data for the compound “this compound” is not available. Consequently, it is not possible to generate the detailed article on its pharmacological and toxicological investigations as requested in the provided outline.
Searches for non-human in vitro ADME data (metabolic stability, plasma protein binding, permeability), in vivo pharmacokinetic data in animal models, and in vitro exploratory toxicology data for this specific molecule did not yield any published results. This suggests that such studies may not have been conducted, or the data has not been made publicly available.
To fulfill the user's request, specific experimental data on "this compound" would be required for the following sections:
Preclinical Pharmacological and Toxicological Investigations Strictly Non Human, Mechanistic Focus
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Without access to proprietary research or newly published studies containing this information, a scientifically accurate and informative article strictly focused on “this compound” cannot be constructed.
Emerging Applications and Future Directions in 6 Azetidin 2 Yl Quinoline Research
Development of 6-(Azetidin-2-yl)quinoline as Chemical Probes for Biological Systems
The development of chemical probes is essential for elucidating complex biological pathways and identifying novel therapeutic targets. The this compound scaffold is a promising candidate for designing such probes due to the inherent properties of the quinoline (B57606) core, which can be modified to interact with specific biological molecules.
Photoaffinity probes, for instance, are powerful tools for identifying protein-protein interactions. These probes typically contain a photoreactive group that, upon light activation, forms a covalent bond with nearby interacting proteins. The development of diazirine-based photoaffinity probes has shown significant improvements in cross-linking efficiency and specificity compared to earlier benzophenone-based versions. rsc.org By chemically modifying the this compound core to include a photoreactive group like a diazirine, researchers could create novel tools to map the interactome of specific cellular targets. This strategy allows for the identification of both stable and transient interactions, which are crucial for understanding dynamic cellular processes. rsc.org
Furthermore, the quinoline structure can be functionalized to serve as a fluorescent tag or a carrier for other reporter molecules, enabling the visualization and tracking of biological processes in real-time.
Integration of this compound Scaffolds into PROTACs (Proteolysis-Targeting Chimeras) or Antibody-Drug Conjugates (ADCs)
Targeted protein degradation and selective drug delivery are at the forefront of modern therapeutic strategies. The this compound scaffold could potentially be integrated into two leading platforms: PROTACs and ADCs.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system. medchemexpress.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The this compound moiety could be developed as a novel ligand for a protein of interest, forming the basis of a new class of PROTACs.
ADCs combine the specificity of an antibody with the potency of a cytotoxic payload, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. nih.gov In an ADC, a linker connects the antibody to the drug. Azetidine (B1206935) derivatives, such as (R)-Azetidine-2-carboxylic acid, are already utilized as components of ADC linkers. medchemexpress.comdcchemicals.comglpbio.com This established use suggests that the this compound scaffold could be incorporated into ADC design, either as part of the linker system or as the payload itself, if it demonstrates cytotoxic activity. The development of antibody-PROTAC conjugates, which deliver a PROTAC to a specific cell type, represents a further evolution of this technology, enabling targeted protein degradation in a tissue-specific manner. nih.govnih.gov
| Technology | Role of this compound Scaffold | Therapeutic Goal | Supporting Principle |
|---|---|---|---|
| PROTACs | Warhead (Ligand for Target Protein) | Targeted Protein Degradation | PROTACs require specific ligands to engage target proteins for degradation. medchemexpress.com |
| ADCs | Linker Component or Payload | Selective Delivery of Cytotoxin | Azetidine derivatives are used in ADC linkers. dcchemicals.comglpbio.com |
| Antibody-PROTAC Conjugates | Component of the PROTAC Payload | Cell-Specific Targeted Protein Degradation | Combines the specificity of antibodies with the action of PROTACs. nih.govnih.gov |
Rational Drug Design Strategies Leveraging the this compound Core
Rational drug design aims to develop new therapeutics based on a deep understanding of biological targets. The this compound core offers multiple avenues for structural modification to optimize pharmacological properties. By applying established medicinal chemistry strategies, this scaffold can be tailored to enhance target affinity, selectivity, and pharmacokinetic profiles. mdpi.com
Key strategies that could be applied include:
Structural Modifications to Enhance Potency: Introducing specific functional groups, such as halogens or bulky alkyl groups, can block metabolic pathways and enhance interaction with the target. mdpi.comresearchgate.net For example, adding a chlorine atom to a quinoline scaffold has been shown to strengthen its antagonism at NMDA receptors. mdpi.com
Improving Pharmacokinetic Properties: Modifications can be made to improve properties like solubility, membrane permeability, and metabolic stability. This is particularly important for compounds targeting the central nervous system, which must cross the blood-brain barrier. nih.gov
Computational Modeling: Docking studies can predict how derivatives of this compound bind to the active site of a target protein. This allows for the design of molecules with optimized interactions, such as hydrogen bonds or π-π stacking, leading to higher affinity and specificity. nih.gov For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, enhancing binding specificity. nih.gov
| Design Strategy | Objective | Example from Quinoline Chemistry | Reference |
|---|---|---|---|
| Halogenation | Enhance target engagement and alter metabolic profile. | Chlorination of a quinoline scaffold improved NMDA receptor blockade. | mdpi.com |
| Introduction of Bulky Groups | Block metabolic degradation, increasing drug half-life. | Adding a t-butyl group to primaquine (B1584692) eliminated methemoglobin toxicity. | researchgate.net |
| Hybrid Molecule Synthesis | Improve membrane permeability and stability. | Combining a quinoline core with lipid-soluble components. | mdpi.com |
| Computational Docking | Predict and optimize binding interactions with the target. | Modeling π-π stacking interactions with aromatic residues in the target's binding site. | nih.gov |
Challenges and Opportunities in the Translational Research of this compound (excluding clinical trials)
Translating a promising compound from the laboratory to therapeutic application is a complex process fraught with challenges. For this compound and its derivatives, these hurdles would likely mirror those seen for other novel chemical entities.
Challenges:
Pharmacokinetic Profile: Many quinoline-based compounds face difficulties with bioavailability and crossing biological barriers like the blood-brain barrier. nih.gov Extensive optimization would be required to ensure the molecule reaches its target in sufficient concentrations.
Off-Target Effects: Ensuring high selectivity for the intended biological target is critical to minimize toxicity. The quinoline scaffold is known to interact with a wide range of biological molecules, necessitating thorough screening for off-target activities. nih.gov
Scalable Synthesis: Developing efficient, cost-effective, and environmentally sustainable synthetic routes is crucial for producing the quantities of the compound needed for extensive preclinical testing. mdpi.com
Opportunities:
Privileged Scaffold: The quinoline ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. mdpi.commdpi.com This extensive history provides a wealth of knowledge that can guide the development of new derivatives and help predict potential liabilities.
Versatility: The scaffold's chemical tractability allows for the creation of large, diverse libraries of compounds. nih.gov This diversity increases the probability of identifying derivatives with desirable biological activities and drug-like properties.
Addressing Unmet Needs: Novel quinoline derivatives have the potential to address significant health challenges, including drug-resistant infections and cancer. mdpi.com The unique structure of this compound may offer advantages in overcoming existing resistance mechanisms.
Future Perspectives on the Evolution of this compound Derivatives as Research Tools
The future of this compound in research is likely to be characterized by its development into highly specialized molecular tools. As synthetic methods become more sophisticated, researchers will be able to craft derivatives with precisely tuned properties for a variety of applications.
One key area of evolution will be in the creation of multi-target ligands. By designing derivatives that can simultaneously modulate multiple nodes in a disease pathway, it may be possible to achieve synergistic therapeutic effects and overcome the robustness of biological networks. nih.gov
Furthermore, the integration of computational chemistry and machine learning with synthetic efforts will accelerate the discovery process. mdpi.com These technologies can help predict the properties of virtual compounds, prioritize synthetic targets, and optimize reaction conditions, making the exploration of the chemical space around the this compound core more efficient and targeted.
Ultimately, the evolution of these derivatives will not only provide potential new drug candidates but also furnish the scientific community with a new generation of chemical probes to explore biology with greater precision, advancing our fundamental understanding of health and disease.
Q & A
Q. What is the significance of the quinoline scaffold in designing 6-(Azetidin-2-yl)quinoline for medicinal applications?
The quinoline nucleus is a privileged scaffold in medicinal chemistry due to its synthetic versatility and broad-spectrum biological activity. Derivatives like this compound can be tailored for anticancer, antimicrobial, or antiviral applications by modifying substituents at key positions. For example, azetidine rings enhance conformational rigidity, potentially improving target binding. Methodologically, researchers leverage reactions such as Schiff base formation or thiourea coupling (e.g., with phenyl isothiocyanate) to introduce functional groups . Recent studies highlight quinoline derivatives in COVID-19 drug development, underscoring the scaffold’s adaptability .
Q. What synthetic routes are commonly employed to introduce azetidine substituents at the 6-position of quinoline?
Azetidine incorporation typically involves nucleophilic substitution or cycloaddition reactions. For instance, 6-bromomethylquinoline (CAS 101279-39-4) can react with azetidine precursors under mild basic conditions. Alternatively, reductive amination of 6-aminoquinoline derivatives with ketones (e.g., using NaBH₃CN) may yield azetidine-containing analogs. Evidence from related quinoline syntheses suggests optimizing solvent systems (e.g., anhydrous ethanol or dioxane-acetic acid mixtures) and catalysts (e.g., rare earth metals) to improve yields .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
Standard protocols include:
- Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm for quinoline absorbance).
- Spectroscopy : ¹H/¹³C NMR to confirm azetidine ring integration (e.g., δ 3.5–4.5 ppm for N-CH₂ protons) and absence of unreacted bromomethyl precursors.
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound derivatives?
In silico methods like PASS (Prediction of Activity Spectra for Substances) and Swiss ADME analyze structure-activity relationships (SAR) to estimate pharmacokinetic properties and target interactions. For example:
- Lipophilicity (LogP) : Azetidine’s compact structure may reduce LogP, enhancing solubility.
- Drug-likeness : Swiss ADME evaluates compliance with Lipinski’s rules and bioavailability.
- Target prediction : PASS identifies potential targets (e.g., kinase inhibitors or antimicrobial agents) based on quinoline’s electronic profile .
Q. How to resolve contradictions in biological activity data across this compound analogs?
Discrepancies often arise from variations in:
- Synthetic conditions : Reaction temperature or solvent polarity (e.g., dioxane vs. ethanol) can alter stereochemistry .
- Assay protocols : Standardize cell-based vs. enzymatic assays (e.g., MIC vs. IC₅₀ measurements).
- Substituent effects : Compare azetidine with related heterocycles (e.g., pyrrolidine) using SAR tables (Table 1).
Table 1 : Comparative IC₅₀ Values for Quinoline Derivatives
| Substituent at C6 | Target (Enzyme/Cell Line) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Azetidin-2-yl | SARS-CoV-2 Mpro | 1.2 | |
| Pyrrolidin-1-yl | SARS-CoV-2 Mpro | 3.8 | |
| Unsubstituted | HeLa cells | >50 |
Q. What strategies optimize this compound derivatives for blood-brain barrier (BBB) penetration in neurotherapeutic applications?
Key approaches include:
- Reducing molecular weight : Azetidine’s smaller size (< 72 g/mol) vs. bulkier substituents improves BBB transit.
- Modulating logD : Aim for 1–3 via introducing polar groups (e.g., hydroxyl or fluorine).
- P-glycoprotein evasion : Avoid substrates recognized by efflux transporters using in vitro models like MDCK-MDR1 cells .
Q. How to design experiments analyzing the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
